molecular formula C25H24N2O6 B11453279 N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11453279
M. Wt: 448.5 g/mol
InChI Key: ZKYSVJUEPXKAJC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the hexahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amide formation: The final step involves the formation of the carboxamide group through a condensation reaction between the carboxylic acid derivative and an amine.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds to N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include:

    N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the 4-methoxyphenyl group.

    N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the 3,5-dimethoxyphenyl group.

    N-(3,5-dimethoxyphenyl)-7-phenyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the methoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of methoxy groups and the hexahydroquinoline core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H24N2O6/c1-31-17-6-4-14(5-7-17)15-8-22-20(23(28)9-15)13-21(25(30)27-22)24(29)26-16-10-18(32-2)12-19(11-16)33-3/h4-7,10-13,15H,8-9H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

ZKYSVJUEPXKAJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=CC(=CC(=C4)OC)OC)C(=O)C2

Origin of Product

United States

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